N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19F3N2O2S2 and its molecular weight is 428.49. The purity is usually 95%.
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Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple heterocyclic rings, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H16N2O2S, and its molecular weight is approximately 352.49 g/mol. The presence of the pyrrole and thiophene groups contributes to its unique reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C15H16N2O2S |
Molecular Weight | 352.49 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives containing thiophene rings often exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs can inhibit inflammatory mediators. This compound may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the thiophene and pyrrole moieties may facilitate interaction with lipid membranes.
- Signal Transduction Modulation : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as an anticancer agent.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S2/c1-23-10-2-4-17(23)12-24(13-18-5-3-11-27-18)28(25,26)14-15-6-8-16(9-7-15)19(20,21)22/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIPJKYUKNRVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.